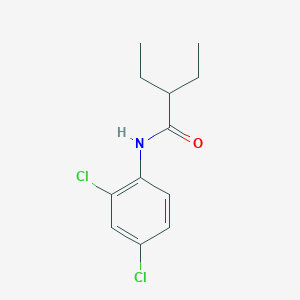

N-(2,4-dichlorophenyl)-2-ethylbutanamide

Description

N-(2,4-Dichlorophenyl)-2-ethylbutanamide is an organic compound featuring a 2,4-dichlorophenyl group attached to a 2-ethylbutanamide moiety. The 2,4-dichlorophenyl group is a common motif in agrochemicals and pharmaceuticals due to its electron-withdrawing effects and stability. The ethylbutanamide chain likely influences solubility, lipophilicity, and intermolecular interactions, such as hydrogen bonding via the amide group .

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)-2-ethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO/c1-3-8(4-2)12(16)15-11-6-5-9(13)7-10(11)14/h5-8H,3-4H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPYQOSKYYOBCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90982841 | |

| Record name | N-(2,4-Dichlorophenyl)-2-ethylbutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90982841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6429-23-8 | |

| Record name | N-(2,4-Dichlorophenyl)-2-ethylbutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90982841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-ethylbutanamide typically involves the reaction of 2,4-dichloroaniline with 2-ethylbutanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

2,4-dichloroaniline+2-ethylbutanoyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-ethylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-ethylbutanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-ethylbutanamide involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound may act by inhibiting enzymes or receptors, thereby affecting cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Dichlorophenyl Substitutions

4-(2,4-Dichlorophenoxy)-N-(2-ethylphenyl)butanamide (CAS 346723-96-4)

- Structure: Features a phenoxy linker instead of a direct amide bond to the dichlorophenyl group.

- Properties: The phenoxy group increases rigidity and may reduce hydrogen-bonding capacity compared to the amide in the target compound. Molecular weight (352.26 g/mol) is higher due to the oxygen atom .

- Applications: Not explicitly stated, but phenoxy derivatives are often used in herbicides or fungicides .

N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide

- Structure: Contains an additional amino group on the phenyl ring and a phenoxy linker.

- Molecular weight (357.21 g/mol) is slightly higher than the target compound .

N-(2-Chlorophenyl)-2-methylbutanamide (CAS 349576-44-9)

- Structure : Replaces the 2,4-dichlorophenyl group with a 2-chlorophenyl and substitutes ethyl with methyl in the butanamide chain.

- Properties : Reduced steric hindrance from the smaller methyl group may enhance membrane permeability. Molecular weight (211.69 g/mol) is lower, affecting bioavailability .

Functional Group Variations

Sulfonyl and Amino Derivatives

- Examples: N-[3,4-(Methylenedioxy)benzyl]-2-[(2,4-dichlorophenyl)sulfonyl]propanamide (21a) and N-(4-Fluorobenzyl)-2-[(2,4-dichlorophenyl)amino]propanamide (23b) .

- Impact: Sulfonyl groups increase electronegativity and stability, while amino groups enhance reactivity.

Nitro and Fluoro Substituents

Physicochemical Properties and Structural Analysis

Molecular Conformation and Hydrogen Bonding

- Dihedral Angles : In N-(2,4-dichlorophenyl)benzamide analogs, the trans conformation of the H–N–CO unit is common, with dihedral angles between the amide and aromatic rings ranging from 14.3° to 58.3°. This geometry influences crystal packing and solubility .

- Hydrogen Bonding : The amide group in N-(2,4-dichlorophenyl)-2-ethylbutanamide likely forms N–H⋯O bonds, creating polymeric chains in the solid state, similar to related benzamides .

Lipophilicity and Bioavailability

- Ethyl vs.

- Chlorine Substitution: The 2,4-dichloro configuration improves metabolic stability compared to mono-chloro derivatives, as seen in fungicidal oxadiazole sulfonamides .

Data Table: Key Comparative Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.